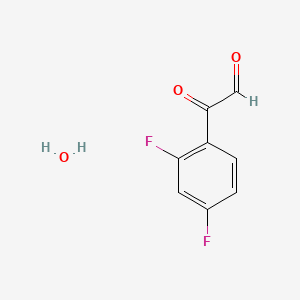

2,4-Difluorophenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILNRTMGRXGXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382025 | |

| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79784-36-4 | |

| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Difluorophenylglyoxal hydrate chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluorophenylglyoxal Hydrate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is an organic compound notable for its reactive glyoxal functional group and the presence of two fluorine atoms on the phenyl ring.[1] These structural features significantly influence its chemical behavior and utility in various applications.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| CAS Number | 79784-36-4 | [1][2] |

| Appearance | White to pale pink powder/solid | [3][4] |

| Melting Point | 52–54 °C (decomposes) | [1][2] |

| Boiling Point | 60-64 °C at 4 Torr | [2] |

| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane. | [1] |

| Purity (typical) | 95% | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 1,3-difluorobenzene.[1] The most common route involves a Friedel-Crafts acylation followed by an oxidation reaction.[1]

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This initial step involves the reaction of 1,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 2,4-difluoroacetophenone.[1]

-

Reactants: 1,3-Difluorobenzene, Acetyl chloride, Aluminum chloride (catalyst).

-

Solvent: Dichloroethane.

-

Procedure: 1,3-Difluorobenzene is reacted with acetyl chloride using AlCl₃ as a catalyst in dichloroethane. The reaction is regioselective due to the meta-directing effects of the fluorine substituents.[1]

-

Yield: This step typically results in a 75–85% yield of 2,4-difluoroacetophenone.[1]

Step 2: Selenium Dioxide Oxidation

The intermediate, 2,4-difluoroacetophenone, is then oxidized using selenium dioxide (SeO₂) to form the final product, this compound.[1]

-

Reactant: 2,4-difluoroacetophenone.

-

Oxidizing Agent: Selenium Dioxide (SeO₂).

-

Solvent System: A mixture of dioxane and water (typically in a 4:1 ratio) is used.[1] The presence of water is crucial for the in situ hydration of the resulting glyoxal to form the more stable hydrate.[1]

-

Temperature: The reaction is carried out at approximately 80°C.[1]

-

Mechanism: The acetophenone is oxidized by SeO₂, and the aqueous solvent facilitates the immediate hydration of the glyoxal product.[1]

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the glyoxal group, which is further enhanced by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring.[1] This heightened electrophilicity makes the compound highly susceptible to nucleophilic attack.[1]

The molecule's reactivity allows it to participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.[1] It can readily react with nucleophiles such as amines and thiols.[1]

The following diagram illustrates the key reactive site of the molecule.

Caption: Key reactivity of this compound.

Applications in Research and Development

This compound is a valuable compound with applications in several areas of scientific research and pharmaceutical development.

-

Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex organic molecules, particularly fluorinated compounds.[1] It has been used in the synthesis of biologically active 1,2,4-triazine derivatives.[3]

-

Biological Studies: The compound is utilized in the study of enzyme mechanisms and for investigating biological pathways that involve glyoxal derivatives.[1]

-

Pharmaceutical Development: There is ongoing research into its potential as a pharmaceutical intermediate.[1][3] Its derivatives are being explored for the development of enzyme inhibitors and other therapeutic agents.[1] For instance, related structures are known to be potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses, suggesting potential applications in treating autoimmune and inflammatory diseases.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5]

-

Handling: Use in a well-ventilated area is recommended, and inhalation of dust should be avoided.[4][5] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2][4][5]

-

Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[4]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[4][5] If in eyes, rinse cautiously with water for several minutes.[2][4][5] If inhaled, move the person to fresh air.[4][5]

References

An In-Depth Technical Guide to 2,4-Difluorophenylglyoxal Hydrate (CAS: 79784-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorophenylglyoxal hydrate (CAS: 79784-36-4), a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications, particularly in the development of kinase inhibitors. Special emphasis is placed on its role as a precursor to potent p38 MAP kinase inhibitors, with a detailed examination of the relevant signaling pathway. Experimental procedures are provided to facilitate practical application in a research and development setting.

Compound Profile

This compound is a versatile organic compound valued for its reactive α-dicarbonyl moiety and the presence of two fluorine atoms on the phenyl ring, which modulate its electronic properties and metabolic stability in derivative compounds.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 79784-36-4 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| IUPAC Name | 2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate | [2] |

| Synonyms | 2,4-Difluorophenylglyoxal monohydrate, Benzeneacetaldehyde, 2,4-difluoro-α-oxo-, hydrate | [3] |

| Appearance | Pale orange to pink powder | [4] |

| Melting Point | 52-54 °C (decomposes) | [2] |

| Boiling Point | 60-64 °C at 4 Torr | [5] |

| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane. | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 1,3-difluorobenzene. This process includes the Friedel-Crafts acylation to form an acetophenone intermediate, followed by oxidation.

Experimental Workflow: Synthesis of this compound

Detailed Experimental Protocols

Step 1: Preparation of 2',4'-Difluoroacetophenone

This procedure is adapted from established Friedel-Crafts acylation methods.

-

Materials: 1,3-Difluorobenzene, Acetyl chloride, Anhydrous Aluminum Chloride, Dichloroethane, Hydrochloric acid, Sodium bicarbonate solution, Anhydrous sodium sulfate, Dichloromethane.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloroethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

After the addition of acetyl chloride is complete, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 84 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2',4'-difluoroacetophenone as a liquid.[6]

-

Step 2: Oxidation of 2',4'-Difluoroacetophenone to this compound

This procedure utilizes selenium dioxide as the oxidizing agent.

-

Materials: 2',4'-Difluoroacetophenone, Selenium dioxide, Dioxane, Water.

-

Procedure:

-

In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (1.0 equivalent) in a 4:1 mixture of dioxane and water.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture at 80 °C with stirring for 6-12 hours, monitoring the reaction progress by TLC. The formation of a black precipitate of selenium is indicative of the reaction proceeding.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.

-

Concentrate the filtrate under reduced pressure to remove the dioxane.

-

Extract the remaining aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford the desired product as a crystalline solid.[1]

-

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. A notable application is in the synthesis of 1,2,4-triazine derivatives, which have been identified as potent inhibitors of p38 MAP kinase.[7][8]

Synthesis of 1,2,4-Triazine Derivatives

The α-dicarbonyl functionality of this compound allows for facile condensation reactions with compounds containing adjacent nucleophilic groups, such as amidrazones, to form heterocyclic rings.

Experimental Protocol: One-Pot Synthesis of a 3-Substituted-5,6-bis(2,4-difluorophenyl)-1,2,4-triazine

This is a general protocol adapted from known procedures for the synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds.[9]

-

Materials: this compound, a suitable amidrazone (e.g., benzamidrazone for a 3-phenyl substituent), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen amidrazone (1.0 equivalent) in ethanol.

-

Heat the reaction mixture at reflux for 3-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 1,2,4-triazine derivative.

-

Role as a p38 MAP Kinase Inhibitor Precursor

The 2,4-difluorophenyl moiety is a common feature in many potent and selective p38 MAP kinase inhibitors.[1][10] These inhibitors are of significant interest in drug development for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[1]

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

Mechanism of Inhibition

Many small molecule inhibitors of p38 MAP kinase are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The 2,4-difluorophenyl group often plays a crucial role in establishing key interactions within this pocket, contributing to the inhibitor's potency and selectivity. The fluorine atoms can form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the kinase domain.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and its utility as a precursor for potent p38 MAP kinase inhibitors make it a compound of high interest for researchers in drug discovery and development. The detailed protocols and pathway information provided in this guide serve as a practical resource for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 3. 2',4'-Difluoroacetophenone CAS#: 364-83-0 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]

- 6. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.info [ijpsr.info]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-Difluorophenylglyoxal hydrate, a valuable intermediate in pharmaceutical and chemical research. The document details the primary synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and fluorinated compounds. Its utility in medicinal chemistry, particularly in the development of enzyme inhibitors, makes a thorough understanding of its synthesis crucial for researchers in drug discovery and development. The presence of the difluoro-substituted phenyl ring and the reactive glyoxal hydrate moiety provides a versatile scaffold for the creation of complex molecular architectures.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process. The synthesis commences with the Friedel-Crafts acylation of 1,3-difluorobenzene to produce the intermediate, 2,4-difluoroacetophenone. This intermediate is then subjected to an oxidation reaction using selenium dioxide to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Friedel-Crafts Acylation | 1,3-Difluorobenzene, Acetyl Chloride | Aluminum Chloride | Excess 1,3-Difluorobenzene | 25-55 | ~94 | >98 |

| 2 | Selenium Dioxide Oxidation | 2,4-Difluoroacetophenone | Selenium Dioxide | Dioxane/Water (4:1) | 80 | 75-85 | >95 |

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoroacetophenone (Friedel-Crafts Acylation)

This procedure details the synthesis of the acetophenone intermediate via Friedel-Crafts acylation of 1,3-difluorobenzene.

Materials:

-

1,3-Difluorobenzene

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in excess 1,3-difluorobenzene (acting as the solvent), acetyl chloride is added dropwise at a temperature maintained between 10-25°C. The molar ratio of 1,3-difluorobenzene to acetyl chloride is typically between 1.8 and 3.0.

-

After the addition is complete, the reaction mixture is stirred at a temperature between 25-55°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The excess 1,3-difluorobenzene is recovered by distillation. The crude 2,4-difluoroacetophenone is then purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of this compound (Selenium Dioxide Oxidation)

This protocol describes the oxidation of 2,4-difluoroacetophenone to the final hydrated glyoxal product.

Materials:

-

2,4-Difluoroacetophenone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Toluene

-

Hexane

Procedure:

-

A mixture of 2,4-difluoroacetophenone and a molar excess of selenium dioxide is prepared in a solvent system of 1,4-dioxane and water (typically in a 4:1 ratio).

-

The reaction mixture is heated to 80°C with vigorous stirring. The reaction is monitored for the disappearance of the starting material by TLC or GC.

-

Once the reaction is complete, the mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the dioxane.

-

The resulting aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification of the crude product is achieved by recrystallization from a toluene/hexane solvent system to afford this compound as a crystalline solid.[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2,4-Difluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Difluorophenylglyoxal hydrate. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and organic synthesis, where this compound serves as a valuable intermediate.[1]

Molecular Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1][2] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the adjacent glyoxal moiety, making it a versatile building block in organic synthesis.[1]

| Identifier | Value |

| IUPAC Name | 2-(2,4-difluorophenyl)-2-oxoacetaldehyde hydrate |

| CAS Number | 79784-36-4[1] |

| Molecular Formula | C₈H₆F₂O₃[1] |

| Molecular Weight | 188.13 g/mol [1] |

| Appearance | White to pale pink powder[2] |

| Melting Point | 52-54 °C (decomposes)[1] |

| Boiling Point | 60-64 °C at 4 Torr |

| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane.[1] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves the selenium dioxide-mediated oxidation of 2,4-difluoroacetophenone. This precursor is typically prepared via a Friedel-Crafts acylation of 1,3-difluorobenzene.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 1,3-difluorobenzene to this compound.

References

A Technical Guide to the Solubility of 2,4-Difluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,4-Difluorophenylglyoxal hydrate. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for structurally related compounds to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of crystalline organic compounds, which can be readily adapted for this compound, is provided.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the known qualitative and quantitative solubility data for this compound and structurally similar compounds. The inclusion of related compounds aims to offer researchers a baseline for solvent selection in their experimental work.

| Compound | Solvent | Temperature | Solubility | Data Type |

| This compound | Acetonitrile | Not Specified | Soluble | Qualitative |

| Dichloromethane | Not Specified | Soluble | Qualitative | |

| Water | Not Specified | Soluble | Qualitative | |

| Phenylglyoxal hydrate | Water | Not Specified | Partly miscible | Qualitative |

| 95% Ethanol | Not Specified | Soluble (5%) | Semi-quantitative | |

| 2,4-Difluorobenzaldehyde | DMSO | Not Specified | 60 mg/mL | Quantitative |

Note: The solubility of this compound in acetonitrile, dichloromethane, and water is noted, but quantitative values are not publicly available. The data for phenylglyoxal hydrate and 2,4-difluorobenzaldehyde are provided as references due to their structural similarities.

Experimental Protocols: Gravimetric Method for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of a crystalline organic compound like this compound. This method is robust, straightforward, and relies on accurately weighing the solute dissolved in a saturated solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, acetonitrile, dichloromethane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Vials or flasks with airtight seals

-

Calibrated pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter, depending on solvent compatibility).

-

-

Gravimetric Analysis:

-

Tare a clean, dry, and pre-weighed evaporating dish or beaker on an analytical balance.

-

Transfer the accurately measured volume of the saturated solution into the tared container.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.

-

Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried solute residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the tare weight of the container from the final constant weight.

-

The solubility (S) is then calculated using the following formula:

S (g/L) = (Mass of solute in g / Volume of solution in L)

-

Safety Precautions:

-

Always handle this compound and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Spectroscopic Profile of 2,4-Difluorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-difluorophenylglyoxal hydrate. Due to the limited availability of experimentally derived public data, this document combines predicted spectroscopic values with established experimental protocols to serve as a valuable resource for the characterization of this compound.

Compound Overview

This compound is a derivative of phenylglyoxal with two fluorine substituents on the benzene ring.[1] It is a solid with a melting point of 52-54 °C, at which it decomposes.[2] The compound has a molecular formula of C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1] Its chemical structure plays a significant role in its reactivity and spectroscopic properties.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its structure and publicly available information for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass spectral data for various adducts of 2,4-difluorophenylglyoxal (anhydrous form, C₈H₄F₂O₂) are presented below.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.02521 |

| [M+Na]⁺ | 193.00715 |

| [M-H]⁻ | 169.01065 |

| [M+NH₄]⁺ | 188.05175 |

| [M+K]⁺ | 208.98109 |

| [M+H-H₂O]⁺ | 153.01519 |

| [M+HCOO]⁻ | 215.01613 |

| [M]⁺ | 170.01738 |

| [M]⁻ | 170.01848 |

Table 1: Predicted Mass Spectrometry Data for 2,4-Difluorophenylglyoxal (anhydrous).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aldehydic proton, and the hydroxyl protons of the hydrate. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl groups.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.2 | Multiplet |

| Aldehydic CH (of glyoxal) | 9.5 - 10.5 | Singlet |

| Hydrate OH | 5.0 - 6.0 (broad) | Singlet |

| Gem-diol CH (of hydrate) | 5.5 - 6.5 | Singlet |

Table 2: Expected ¹H NMR Data for this compound.

The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbons, and the gem-diol carbon of the hydrate. The carbon atoms attached to fluorine will exhibit C-F coupling.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic C-F | 160 - 170 (d, ¹JCF) |

| Aromatic CH | 105 - 135 |

| Aromatic C-CO | 130 - 140 |

| Carbonyl C=O (ketone) | 185 - 195 |

| Carbonyl C=O (aldehyde) | 190 - 200 |

| Gem-diol C(OH)₂ (hydrate) | 90 - 100 |

Table 3: Expected ¹³C NMR Data for this compound. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydrate) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehydic C-H Stretch | 2700 - 2900 |

| C=O Stretch (conjugated) | 1680 - 1710 |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 |

| C-F Stretch | 1100 - 1300 |

Table 4: Expected Infrared (IR) Absorption Data for this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest method for solid samples.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR setup or the KBr pellet in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4] Further dilute the solution as needed for the specific instrument.[4]

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) may also be used, but can cause significant fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

A Theoretical and Computational Investigation of 2,4-Difluorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Difluorophenylglyoxal hydrate, with the molecular formula C8H6F2O3, is a derivative of phenylglyoxal distinguished by the presence of two fluorine atoms on the benzene ring.[1] These electron-withdrawing fluorine atoms are expected to significantly influence the electronic structure and reactivity of the glyoxal moiety. In its hydrated form, the aldehyde group exists as a geminal diol, a common characteristic of glyoxals in aqueous environments.[2] Theoretical studies, primarily employing quantum chemical methods, are indispensable for gaining a detailed understanding of the conformational landscape, electronic properties, and spectroscopic signatures of such molecules. This guide serves as a detailed protocol for conducting such theoretical investigations.

Molecular Properties and Computational Data

While specific experimentally or computationally determined values for this compound are not extensively reported, theoretical calculations would yield a wealth of quantitative data. The following tables present the expected types of data that would be generated from a computational study, based on typical values for similar aromatic compounds.

Table 1: Optimized Geometric Parameters (Illustrative)

Density Functional Theory (DFT) calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be used to obtain the optimized molecular geometry.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C-C (Aromatic Ring) | 1.39 - 1.41 |

| C-F | 1.34 - 1.36 | |

| C-C (Glyoxal) | 1.52 - 1.55 | |

| C=O | 1.21 - 1.23 | |

| C-O (Hydrate) | 1.41 - 1.43 | |

| O-H (Hydrate) | 0.96 - 0.98 | |

| Bond Angles (°) | C-C-C (Aromatic Ring) | 118 - 122 |

| F-C-C | 117 - 120 | |

| O=C-C | 120 - 123 | |

| O-C-O (Hydrate) | 108 - 112 | |

| Dihedral Angles (°) | Phenyl Ring - Glyoxal | 15 - 25 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

The vibrational spectrum can be predicted from the second derivatives of the energy. These frequencies are crucial for the interpretation of experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Illustrative) |

| O-H Stretch | Hydroxyl (Hydrate) | 3400 - 3600 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=O Stretch | Ketone | 1680 - 1710 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 |

| C-O Stretch | Hydroxyl (Hydrate) | 1000 - 1150 |

Table 3: Thermodynamic Properties at 298.15 K (Illustrative)

Thermodynamic parameters are essential for understanding the stability and reactivity of the molecule.

| Property | Unit | Calculated Value (Illustrative) |

| Zero-point vibrational energy | kcal/mol | 85 - 95 |

| Enthalpy | kcal/mol | -150 to -170 |

| Gibbs Free Energy | kcal/mol | -120 to -140 |

| Entropy | cal/mol·K | 90 - 105 |

Experimental and Computational Protocols

The following sections detail the standard methodologies for a comprehensive theoretical study of this compound.

Quantum Chemical Calculations

Objective: To determine the electronic structure, optimized geometry, vibrational frequencies, and thermodynamic properties of this compound.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan will be utilized.

-

Level of Theory: Density Functional Theory (DFT) is a suitable and widely used method for molecules of this size. The B3LYP hybrid functional is a common choice that provides a good balance between accuracy and computational cost.

-

Basis Set: The Pople-style basis set 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of oxygen and fluorine, while the polarization functions (d,p) are necessary for describing the bonding environment accurately.

-

Geometry Optimization: An initial guess for the molecular structure will be built and then fully optimized without any symmetry constraints to find the lowest energy conformation. A frequency calculation will be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

Vibrational Analysis: The vibrational frequencies and corresponding normal modes will be calculated from the optimized geometry. The results can be used to simulate the infrared and Raman spectra of the molecule.

-

Thermodynamic Analysis: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy will be calculated from the vibrational analysis at a standard temperature and pressure (298.15 K and 1 atm).

Conformational Analysis

Objective: To identify the most stable conformers of this compound, particularly concerning the orientation of the hydrated glyoxal side chain relative to the difluorophenyl ring.

Methodology:

-

A potential energy surface (PES) scan will be performed by systematically rotating the dihedral angle between the phenyl ring and the glyoxal group.

-

The energy of the molecule will be calculated at each incremental step of the rotation.

-

The resulting energy profile will reveal the global and local minima, corresponding to the most stable and metastable conformers, respectively. The transition states connecting these minima will also be identified.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical investigation of a molecule like this compound.

Caption: A flowchart of the computational chemistry workflow.

Hypothetical Signaling Pathway Inhibition

Glyoxal derivatives can act as inhibitors of various enzymes. The diagram below illustrates a hypothetical signaling pathway where a molecule like this compound could play an inhibitory role.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound. Although specific data for this molecule is sparse in the public domain, the protocols and expected data presented herein offer a robust framework for future research. Such studies are critical for a deeper understanding of its chemical properties and for guiding the development of new pharmaceuticals. The application of these computational techniques will undoubtedly accelerate the rational design of novel molecules with enhanced biological activity.

References

An In-depth Technical Guide to 2,4-Difluorophenylglyoxal Hydrate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylglyoxal hydrate is a key organic compound and building block in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals.[1] Its structural features, including a reactive glyoxal group and a difluorinated phenyl ring, make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of enzyme inhibitors.

Chemical and Physical Properties

This compound is commercially available, typically with a purity of 95% or higher.[1]

| Property | Value | Reference |

| CAS Number | 79784-36-4 | [2][3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to pale pink powder | [2] |

| Melting Point | 48.5-57.5 °C | [2] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is a two-step process starting from 1,3-difluorobenzene.[1] This process involves a Friedel-Crafts acylation followed by an oxidation reaction.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene to 2,4-Difluoroacetophenone

This reaction introduces an acetyl group to the 1,3-difluorobenzene ring to form 2,4-difluoroacetophenone.

-

Reactants: 1,3-Difluorobenzene, Acetyl chloride, Aluminum chloride (catalyst)

-

Solvent: Dichloroethane

-

General Procedure:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in dichloroethane, acetyl chloride is added dropwise.

-

1,3-Difluorobenzene is then added slowly to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 2,4-difluoroacetophenone.

-

-

Yield: 75-85%[1]

Step 2: Selenium Dioxide Oxidation of 2,4-Difluoroacetophenone to this compound

The intermediate, 2,4-difluoroacetophenone, is then oxidized to the final product.

-

Reactant: 2,4-Difluoroacetophenone

-

Oxidizing Agent: Selenium dioxide (SeO₂)

-

Solvent: A mixture of dioxane and water (commonly in a 4:1 ratio)

-

General Procedure:

-

A mixture of 2,4-difluoroacetophenone and selenium dioxide in aqueous dioxane is heated.

-

The reaction is typically maintained at around 80°C and monitored until the starting material is consumed.[1]

-

The reaction mixture is then filtered to remove selenium byproducts.

-

The filtrate is concentrated, and the product is purified, often through recrystallization, to yield this compound.[1]

-

Below is a DOT script for a diagram illustrating the synthesis workflow.

Caption: Workflow for the two-step synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active compounds.[1] Its primary application lies in the development of enzyme inhibitors, particularly for the treatment of inflammatory diseases.[1]

Intermediate for p38 MAP Kinase Inhibitors

The 2,4-difluorophenyl moiety is a common feature in a class of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This enzyme plays a critical role in the signaling cascade that leads to the production of pro-inflammatory cytokines. A notable example of a complex inhibitor that can be synthesized from a 2,4-difluorobenzoyl precursor is Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate.[1] The synthesis of such complex molecules often involves multiple steps where the this compound can serve as a key starting material for introducing the 2,4-difluorobenzoyl group.

Below is a DOT script for a diagram illustrating a logical synthetic pathway to a p38 MAP kinase inhibitor.

Caption: Logical workflow for the synthesis of a p38 MAP kinase inhibitor.

p38 MAP Kinase Signaling Pathway and Inhibition

The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation. The pathway is activated by various extracellular stimuli, leading to the phosphorylation and activation of downstream targets that control the synthesis of inflammatory cytokines like TNF-α and IL-1β. Inhibitors containing the 2,4-difluorobenzoyl moiety can block the activity of p38 MAP kinase, thereby preventing the downstream signaling and reducing the production of these inflammatory mediators.

Below is a DOT script for a diagram illustrating the p38 MAP kinase signaling pathway and the point of inhibition.

Caption: Simplified p38 MAP kinase signaling pathway and its inhibition.

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its straightforward two-step synthesis from readily available starting materials makes it an attractive building block for complex molecular architectures. Its most significant application to date is in the development of p38 MAP kinase inhibitors for the treatment of inflammatory diseases, highlighting the importance of fluorinated synthons in modern drug discovery. Further research into the applications of this compound could unveil new therapeutic agents and materials.

References

Technical Guide: Physical Characteristics of 2,4-Difluorophenylglyoxal Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical characteristics of 2,4-Difluorophenylglyoxal hydrate powder. The information is compiled from commercially available data and supplemented with established, standardized experimental protocols for characterization.

Compound Identification and Properties

This compound is a fluorinated organic compound utilized in various chemical and biological research applications, notably as a pharmaceutical intermediate and in the synthesis of biologically active compounds.[1] Its reactivity is influenced by the presence of both the glyoxal functional group and the electron-withdrawing fluorine atoms on the benzene ring.[1]

The key physical and chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 79784-36-4[1][2][3][4] |

| Molecular Formula | C₈H₆F₂O₃[1][2] |

| Molecular Weight | 188.13 g/mol [1][2] |

| IUPAC Name | 2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate[1][3] |

| Synonyms | 2,4-Difluorophenylglyoxal monohydrate[4][5] |

Physical Characteristics

The physical properties of the powder are crucial for handling, formulation, and quality control. The data presented here is aggregated from various suppliers and literature.

| Physical Property | Observed Value/Characteristic |

| Appearance | White to pale pink powder or crystalline solid.[1][3] |

| Melting Point | 48.5–57.5 °C[3]; typically cited as 52–54 °C (with decomposition).[1][2] |

| Boiling Point | 60–64 °C at 4 Torr.[2][4] |

| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane; also reported as soluble in water.[1][4] |

Standardized Experimental Protocols

To ensure reproducibility and accuracy in the characterization of this compound powder, the following general methodologies are recommended. These protocols are based on standard laboratory practices.

3.1 Determination of Appearance

This protocol describes the visual inspection of the powder for its fundamental physical properties, such as color and form.

-

Objective: To qualitatively describe the color and form of the substance.

-

Methodology:

-

Place a small, representative sample of the powder on a clean, dry watch glass or white surface.

-

Set up an inspection area with a non-glare light source against both a white and a black background.[6][7]

-

Observe the sample under consistent lighting conditions. The use of a magnifying glass is optional.

-

Record the color of the powder (e.g., white, off-white, pale pink).

-

Describe the form of the powder (e.g., crystalline, amorphous, fine powder).[8]

-

Compare the observations against the reference specifications for the material.

-

3.2 Determination of Melting Point (Capillary Method)

The melting point is a key indicator of purity. The capillary method is a widely accepted technique.

-

Objective: To determine the temperature range over which the solid powder transitions to a liquid.

-

Methodology:

-

Sample Preparation: Ensure the powder sample is completely dry.[5][9][10] Load the sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[10][11] Pack the sample tightly by tapping the tube on a hard surface or by dropping it through a longer glass tube.[5][10]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.[11]

-

Decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[11]

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

-

Continue heating slowly and record the temperature at which the last solid particle melts. This is the clear point.

-

The recorded melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0°C.

-

-

3.3 Determination of Boiling Point (Thiele Tube Method)

Since this compound has a boiling point recorded under vacuum, specialized equipment is needed. For general atmospheric pressure determination, the Thiele tube method is a common micro-technique.

-

Objective: To determine the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

-

Methodology:

-

Sample Preparation: Place a small amount of the liquid sample (if melted) or a solution in a small test tube (fusion tube).

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[1][4]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread. Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[4][12]

-

Measurement:

-

Heat the side arm of the Thiele tube gently and slowly.[4]

-

Observe the inverted capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end.[1][4]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4][12]

-

Record the barometric pressure along with the boiling point, as it significantly affects the measurement.[2]

-

-

3.4 Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter in drug development.[13]

-

Objective: To determine the saturation concentration of the compound in a given solvent at a constant temperature.

-

Methodology:

-

System Preparation: Add an excess amount of the powder to a known volume of the desired solvent (e.g., water, acetonitrile, dichloromethane) in a sealed container, such as a screw-cap vial.[14]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14] A mechanical shaker or orbital incubator is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.

-

Analysis: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

-

Visualization of Characterization Workflow

The following diagram illustrates a standardized workflow for the physical characterization of a chemical powder like this compound.

Caption: Workflow for Physical Characterization of a Powder.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. biorelevant.com [biorelevant.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. westlab.com [westlab.com]

- 6. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]

- 7. biomanufacturing.org [biomanufacturing.org]

- 8. pharmadocx.com [pharmadocx.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. uspbpep.com [uspbpep.com]

An In-depth Technical Guide on the Electrophilicity of the Glyoxal Group in Difluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the glyoxal group in difluorophenylglyoxal hydrate, a key building block in the synthesis of pharmacologically active compounds, including p38 MAP kinase inhibitors. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly enhances the electrophilic character of the adjacent glyoxal moiety, rendering it highly reactive towards nucleophiles. This heightened reactivity is crucial for its role in covalent modification of biological targets, particularly amino acid residues in proteins. This guide will delve into the theoretical underpinnings of this enhanced electrophilicity, present comparative reactivity data, detail experimental protocols for assessing its reactivity, and visualize its involvement in relevant biological pathways and experimental workflows.

Introduction: The Significance of Electrophilicity in Drug Design

Electrophilicity, the ability of a molecule to attract electrons, is a fundamental concept in organic chemistry with profound implications for drug design and development. Electrophilic functional groups can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible or slowly reversible inhibition. This covalent targeting strategy offers several advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.

The α-oxoaldehyde, or glyoxal, group is a potent electrophile due to the presence of two adjacent carbonyl groups. Its reactivity can be further modulated by substituents on an adjacent aromatic ring. Difluorophenylglyoxal hydrate, with its two fluorine substituents, serves as a compelling case study of how electronic effects can be harnessed to fine-tune the reactivity of a pharmacophore.

Factors Influencing the Electrophilicity of the Glyoxal Group

The electrophilicity of the glyoxal group in difluorophenylglyoxal hydrate is primarily governed by two factors:

-

Inductive Effect: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is transmitted through the sigma bonds, pulling electron density away from the glyoxal moiety and increasing the partial positive charge on the carbonyl carbons.

-

Hydrate-Aldehyde Equilibrium: In aqueous solution, glyoxals exist in equilibrium with their hydrate (gem-diol) forms.[1] The position of this equilibrium is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as fluorine, destabilize the carbonyl form and favor the formation of the hydrate.[1][2] While the hydrate itself is less electrophilic, the equilibrium ensures a sufficient concentration of the highly reactive aldehyde form is present to engage with nucleophiles.

Quantitative Assessment of Electrophilicity

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). Electron-withdrawing groups have positive σ values, and a positive ρ value for a reaction indicates that it is accelerated by such groups. The reaction of phenylglyoxals with nucleophiles like the guanidinium group of arginine is known to have a positive ρ value.[3]

Table 1: Hammett Substituent Constants and Predicted Relative Reactivity of Substituted Phenylglyoxals

| Substituent (para-position) | Hammett Constant (σp) | Predicted Relative Reactivity (k/k₀) |

| -OCH₃ | -0.27 | < 1 (Deactivated) |

| -CH₃ | -0.17 | < 1 (Deactivated) |

| -H | 0.00 | 1 (Reference) |

| -Cl | 0.23 | > 1 (Activated) |

| -F | 0.06 | > 1 (Activated) |

| -NO₂ | 0.78 | >> 1 (Strongly Activated) |

Note: This table provides a qualitative comparison. The actual reactivity of difluorophenylglyoxal hydrate will be influenced by the combined effects of two fluorine atoms.

The presence of two fluorine atoms in difluorophenylglyoxal hydrate is expected to significantly increase the electrophilicity of the glyoxal group, making it more reactive than unsubstituted phenylglyoxal and monochloro- or monofluoro-substituted analogs.

Role in the Synthesis of p38 MAP Kinase Inhibitors

Difluorophenylglyoxal hydrate is a valuable intermediate in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4][5] The p38 MAP kinase signaling pathway plays a crucial role in the inflammatory response, and its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.

The synthesis of certain p38 inhibitors, such as those based on a pyridinylquinoxaline scaffold, involves the condensation of a difluorophenyl-α-diketone (derived from difluorophenylglyoxal) with a diamine.[5] The high electrophilicity of the glyoxal precursor facilitates this key bond-forming reaction.

Experimental Protocols

The following protocols are adapted from established methods for characterizing the reactivity of electrophilic aldehydes and can be applied to difluorophenylglyoxal hydrate.

Determination of Reactivity with a Model Nucleophile (e.g., N-acetylcysteine) by UV-Vis Spectroscopy

This method allows for the determination of the pseudo-first-order rate constant for the reaction of difluorophenylglyoxal hydrate with a model thiol nucleophile.

Materials:

-

Difluorophenylglyoxal hydrate

-

N-acetylcysteine

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of difluorophenylglyoxal hydrate in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of N-acetylcysteine in phosphate buffer.

-

In a quartz cuvette, mix the phosphate buffer and N-acetylcysteine solution to achieve a final concentration of the nucleophile that is in large excess (e.g., 10-fold or greater) compared to the electrophile.

-

Initiate the reaction by adding a small volume of the difluorophenylglyoxal hydrate stock solution to the cuvette and mix rapidly.

-

Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not. The formation of the adduct can often be monitored in the 280-340 nm range.

-

Record the absorbance as a function of time.

-

Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

-

Repeat the experiment at different concentrations of N-acetylcysteine.

-

Plot k_obs versus the concentration of N-acetylcysteine. The slope of the resulting line will be the second-order rate constant (k₂), a quantitative measure of reactivity.

Analysis of Protein Adducts by Mass Spectrometry

This protocol describes a general workflow for identifying the covalent adduction of difluorophenylglyoxal hydrate to a model protein.

Materials:

-

Difluorophenylglyoxal hydrate

-

Model protein (e.g., bovine serum albumin)

-

Ammonium bicarbonate buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (proteomics grade)

-

LC-MS/MS system

Procedure:

-

Incubate the model protein with an excess of difluorophenylglyoxal hydrate in ammonium bicarbonate buffer at 37°C for a defined period.

-

Reduce the protein disulfide bonds with DTT.

-

Alkylate the resulting free thiols with IAM.

-

Digest the protein into peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, including a variable modification on nucleophilic residues (e.g., arginine, lysine, cysteine) corresponding to the mass of the difluorophenylglyoxal adduct.

Conclusion

The difluorination of the phenyl ring in difluorophenylglyoxal hydrate significantly enhances the electrophilicity of the glyoxal group, making it a highly reactive and versatile building block in medicinal chemistry. This heightened electrophilicity is key to its utility in the synthesis of covalent inhibitors, such as those targeting the p38 MAP kinase. While direct quantitative data on its reactivity remains to be fully elucidated in publicly accessible literature, the principles of physical organic chemistry provide a strong basis for understanding and predicting its behavior. The experimental protocols outlined in this guide offer a framework for the quantitative assessment of its reactivity and its interactions with biological macromolecules. Further studies characterizing the precise kinetics and selectivity of difluorophenylglyoxal hydrate will undoubtedly contribute to the rational design of next-generation covalent therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 3. benchchem.com [benchchem.com]

- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Difluorophenylglyoxal Hydrate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-difluorophenylglyoxal hydrate as a versatile building block for the synthesis of various heterocyclic scaffolds. The protocols detailed herein are based on established synthetic methodologies for α-dicarbonyl compounds and are adapted for this specific fluorinated precursor. The presence of two fluorine atoms on the phenyl ring can significantly influence the reactivity and biological activity of the resulting heterocyclic compounds, making this reagent particularly interesting for applications in medicinal chemistry and drug discovery.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Reaction Scheme:

Application Notes and Protocols: 2,4-Difluorophenylglyoxal Hydrate as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylglyoxal hydrate is a valuable and reactive organic building block increasingly utilized in the synthesis of complex pharmaceutical compounds. Its unique chemical structure, featuring a highly reactive glyoxal functional group and an electron-deficient 2,4-difluorophenyl moiety, makes it an attractive starting material for the construction of various heterocyclic systems present in biologically active molecules. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the adjacent carbonyl groups, facilitating a range of chemical transformations.[1] This application note provides an overview of its properties, highlights its application in the synthesis of p38 MAP kinase inhibitors, and offers detailed experimental protocols.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 79784-36-4 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 51-54 °C | |

| Boiling Point | 60-64 °C at 4 Torr | |

| Appearance | Solid | |

| Purity (Typical) | >95% | [1] |

| Solubility | Soluble in water |

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAP kinase have emerged as a promising class of therapeutic agents.

The 2,4-difluorophenyl moiety is a common structural feature in a number of potent p38 MAP kinase inhibitors. This compound serves as a key precursor for the synthesis of heterocyclic cores, such as 1,2,4-oxadiazoles, which are central to the pharmacophore of these inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38 phosphorylates and activates downstream targets, including transcription factors and other kinases. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, driving the inflammatory response. Inhibition of p38 MAP kinase can effectively block this cascade, reducing the production of these inflammatory mediators.

Experimental Protocols

The following section provides a detailed protocol for a key transformation involving this compound in the synthesis of a 1,2,4-oxadiazole derivative, a common core for p38 MAP kinase inhibitors.

Synthesis of 3-(2,4-Difluorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

This protocol describes the synthesis of a 1,2,4-oxadiazole derivative, a key intermediate for p38 MAP kinase inhibitors, through the condensation of this compound with a suitable amidoxime, followed by oxidative cyclization.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 79784-36-4 | 188.13 | 1.0 g (5.32 mmol) |

| 4-Pyridinecarboxamidoxime | 1696-53-3 | 137.14 | 0.73 g (5.32 mmol) |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL |

| Iodine (I₂) | 7553-56-2 | 253.81 | 1.35 g (5.32 mmol) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.48 mL (10.64 mmol) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For workup |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | 7772-98-7 | 158.11 | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | For workup |

| Brine | N/A | N/A | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.32 mmol) and 4-pyridinecarboxamidoxime (0.73 g, 5.32 mmol).

-

Add anhydrous ethanol (20 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

After the initial condensation is complete, cool the reaction mixture to room temperature.

-

Add triethylamine (1.48 mL, 10.64 mmol) to the mixture.

-

In a separate beaker, dissolve iodine (1.35 g, 5.32 mmol) in ethanol (10 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and wash successively with saturated sodium thiosulfate solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford the pure 3-(2,4-Difluorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole.

Expected Results:

| Parameter | Expected Value |

| Yield | 65-75% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.85 (d, J = 6.0 Hz, 2H), 8.15 (td, J = 8.8, 6.4 Hz, 1H), 7.95 (d, J = 6.0 Hz, 2H), 7.10-7.00 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 168.5, 164.8 (dd, J = 255, 12 Hz), 161.2 (dd, J = 258, 12 Hz), 151.0, 133.5 (dd, J = 10, 3 Hz), 128.0, 122.0, 112.8 (dd, J = 21, 4 Hz), 105.5 (t, J = 26 Hz) |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₃H₇F₂N₃O [M+H]⁺: 260.06, found: 260.06 |

Conclusion

This compound is a highly versatile and reactive building block with significant applications in pharmaceutical synthesis. Its ability to readily participate in condensation and cyclization reactions makes it an ideal starting material for the construction of complex heterocyclic scaffolds found in a variety of drug candidates, most notably p38 MAP kinase inhibitors. The provided protocol for the synthesis of a 1,2,4-oxadiazole intermediate demonstrates a practical application of this valuable reagent, offering a reliable pathway for the development of novel therapeutics. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic strategies to access new and potent pharmaceutical agents.

References

Application Notes and Protocols: Synthesis of 1,2,4-Triazine Derivatives from 2,4-Difluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,2,4-triazine derivatives using 2,4-difluorophenylglyoxal hydrate as a key starting material. The resulting compounds, particularly those bearing the 2,4-difluorophenyl moiety, are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Introduction

1,2,4-triazines are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a 2,4-difluorophenyl group into the 1,2,4-triazine scaffold can enhance the therapeutic potential of these molecules. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties.

This document outlines a general yet robust synthetic protocol for the preparation of 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives through the condensation of this compound with amidrazones. Additionally, it highlights the potential application of these derivatives as VEGFR-2 inhibitors, a critical target in anti-angiogenic cancer therapy.

Synthetic Workflow

The synthesis of 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives from this compound is a straightforward process that relies on the cyclocondensation reaction between a 1,2-dicarbonyl compound and an amidrazone. The general workflow is depicted below.

Caption: Synthetic workflow for 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives.

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of 3-(2,4-difluorophenyl)-1,2,4-triazine. This protocol is based on established methods for the synthesis of analogous 3-aryl-1,2,4-triazines.[5][6][7]

Materials:

-

This compound

-

Appropriate amidrazone (e.g., formamidine hydrazone hydrochloride)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Base (e.g., Triethylamine, Sodium Acetate) - if starting from an amidrazone salt

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: To this solution, add the selected amidrazone (1.0-1.2 eq.). If the amidrazone is in its salt form (e.g., hydrochloride), add a base (1.2-1.5 eq.) to the reaction mixture to liberate the free amidrazone.

-